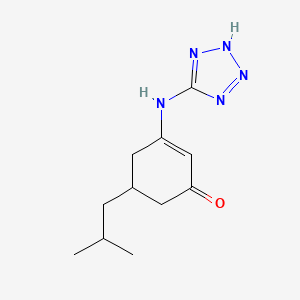

![molecular formula C12H14ClNO2 B2525051 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride CAS No. 2172510-84-6](/img/structure/B2525051.png)

1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and structural motifs that can provide insight into the chemistry of the compound . For instance, the synthesis of azabicyclohexanes from pyridine is explored, which shares a structural relation due to the presence of a pyridine moiety . Additionally, the study of cocrystals involving pyridine derivatives and their hydrogen bonding patterns can offer information on the potential interactions and stability of the compound . Lastly, the synthesis and biological activity of pyridine-containing indole carboxylic acid amides suggest the relevance of pyridine derivatives in medicinal chemistry .

Synthesis Analysis

The synthesis of related bicyclic compounds involves stereocontrolled methods starting from pyridine, which could be applicable to the synthesis of "1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride" . The key step in these syntheses is the electrophilic addition-rearrangement of azabicyclohexene precursors, which could potentially be adapted for the synthesis of the compound . The presence of a pyridine ring in the target molecule suggests that similar methodologies could be employed, with modifications to introduce the carboxylic acid group in the appropriate position on the bicyclic framework.

Molecular Structure Analysis

While the exact molecular structure of "1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride" is not discussed, the papers provide information on the structural aspects of related compounds. For example, the cocrystallization of pyridine derivatives with carboxylic acids reveals the importance of acid-pyridine hydrogen bonding . These interactions are crucial for the stability and packing of the crystals and could be relevant to the conformational preferences and solid-state structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the reactivity of similar structures. The presence of a carboxylic acid group adjacent to a pyridine ring in the compound suggests the possibility of forming salts, amides, esters, and other derivatives through reactions typical of carboxylic acids. The pyridine moiety could also engage in electrophilic substitution reactions, given its nucleophilic character .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride" can be speculated based on the properties of structurally related compounds. The presence of a carboxylic acid group indicates that the compound will likely exhibit acidic properties and form salts with bases . The bicyclic structure may confer rigidity to the molecule, potentially affecting its boiling point, melting point, and solubility. The pyridine ring could contribute to the compound's polarity and its ability to engage in hydrogen bonding, which would influence its solubility in various solvents and its crystallization behavior .

Scientific Research Applications

Medicinal and Chemosensing Applications

Pyridine derivatives are pivotal in the realm of medicinal chemistry, showcasing a wide range of biological activities including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. These compounds' affinity for various ions and neutral species also renders them highly effective as chemosensors, facilitating the determination of different species in environmental, agricultural, and biological samples. This versatility underscores the potential of 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride within similar applications, particularly in analytical chemistry and drug development (Abu-Taweel et al., 2022).

Anticorrosive Properties

Exploring the broader applications of pyridine derivatives, quinoline, which shares structural similarities with pyridine, has been identified as an effective anticorrosive agent. The electron-rich nature of these compounds allows them to adsorb and form stable chelating complexes with surface metallic atoms, showcasing the potential for 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride in corrosion inhibition applications (Verma, Quraishi, & Ebenso, 2020).

Biochemical and Electrochemical Activity

The chemical and structural characterization of pyridine derivatives, including 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogs, reveals significant biochemical and electrochemical activity. These compounds form complex compounds exhibiting diverse properties such as magnetic, spectroscopic, and biological activities, suggesting potential research avenues for 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride in similar domains (Boča, Jameson, & Linert, 2011).

Anticancer Potency

Pyridine-based Cu(II) complexes, derived from the coordination of pyridine with metals like Cu(II), exhibit enhanced solubility, bioavailability, and pharmacological effects, including significant anticancer potency against various cancer cell lines. This highlights the potential therapeutic applications of 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride in the development of novel anticancer agents (Alshamrani, 2023).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

While specific future directions for this compound were not found, it’s worth noting that saturated bridged-bicyclic compounds like this one are under intense investigation as building blocks for pharmaceutical drug design . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .

properties

IUPAC Name |

1-pyridin-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c14-11(15)10-8-4-5-12(10,7-8)9-3-1-2-6-13-9;/h1-3,6,8,10H,4-5,7H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVGIFNOMNMQLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C2C(=O)O)C3=CC=CC=N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524969.png)

![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)

![1-(4-Fluorophenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2524971.png)

![Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2524975.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)

![Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2524978.png)

![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524979.png)

![N-isobutyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2524980.png)

![7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2524982.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2524984.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2524986.png)

![3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2524990.png)